molecular formula C18H20N2O2 B2409461 propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate CAS No. 78816-59-8

propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate

Cat. No. B2409461
CAS RN: 78816-59-8
M. Wt: 296.37
InChI Key: YJXOMYBLVRMVSB-UHFFFAOYSA-N
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Description

Propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate, also known as PD168077, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of benzazepine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Scientific Research Applications

Synthesis Techniques

A variety of synthesis techniques for related compounds have been explored. For instance, Kohara et al. (2002) discussed the synthesis of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives from 2-methylthiophene and phthalic anhydride (Kohara et al., 2002). Ishihara et al. (1994) revealed the regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine, applying the technique to synthesize an inhibitor of acetylcholinesterase (AChE) (Ishihara et al., 1994). Additionally, Ikemoto et al. (2005) developed a practical method for synthesizing a CCR5 antagonist involving a series of intramolecular and coupling reactions (Ikemoto et al., 2005).

Chemical Analysis and Properties

Shaikh et al. (2014) synthesized a novel series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives and conducted an analysis of their antimicrobial activities against various bacteria (Shaikh et al., 2014). The work of Macías et al. (2011) contributed to the structural understanding of compounds through X-ray powder diffraction patterns, detailing the crystallization of certain derivatives in specific systems (Macías et al., 2011).

Biological Activities and Applications

The research of Husain et al. (2012) synthesized benzimidazole bearing oxadiazole and triazolo-thiadiazoles nucleus, aiming to produce anticancer agents. The in vitro anticancer activities were screened, showing good to remarkable activity in certain compounds (Husain et al., 2012). Furthermore, Xu et al. (2016) conducted a structural analysis of a compound, elucidating its binding mechanism with α1A-adrenoceptor through TDDFT calculations, X-ray crystallography, and molecular docking, demonstrating the potential for drug design (Xu et al., 2016).

properties

IUPAC Name

propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12(2)22-18(21)19-15-10-9-14-8-7-13-5-3-4-6-16(13)20-17(14)11-15/h3-6,9-12,20H,7-8H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXOMYBLVRMVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate

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